molecular formula C11H8ClN3O2 B1621155 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid CAS No. 31185-80-5

2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid

Cat. No. B1621155
CAS RN: 31185-80-5
M. Wt: 249.65 g/mol
InChI Key: OOMWDVDTDKNMCP-UHFFFAOYSA-N
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Description

2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid, also known as CPAB, is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is a heterocyclic compound containing both nitrogen and chlorine atoms. CPAB is used in a wide range of applications due to its unique chemical properties.

Scientific Research Applications

2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid has been used in a variety of scientific research applications. It has been used as a model compound in studies of enzyme-catalyzed reactions and as a substrate in studies of enzyme kinetics. It has also been used in studies of the mechanism of action of drugs and in the development of new drugs. 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid has been used as a reagent in the synthesis of a variety of organic compounds, including peptides, nucleosides, and nucleotides.

Mechanism Of Action

The mechanism of action of 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of DNA and RNA. It is also thought to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids.

Biochemical And Physiological Effects

2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid can inhibit the activity of enzymes involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. In vivo studies have shown that 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid can reduce inflammation and oxidative stress, and has been shown to have anti-cancer activity.

Advantages And Limitations For Lab Experiments

2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is a relatively inexpensive compound and is widely available, making it an attractive reagent for laboratory experiments. It is also relatively easy to work with and can be synthesized in a variety of ways. However, it is important to note that 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is toxic and should be handled with caution.

Future Directions

Future research on 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid could focus on its potential therapeutic applications. In particular, further studies could be conducted to explore its potential as an anti-cancer agent. Additionally, further studies could be conducted to explore its potential as an inhibitor of enzymes involved in the synthesis of DNA and RNA. Finally, further studies could be conducted to explore its potential as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids.

properties

IUPAC Name

2-[(2-chloropyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-11-13-6-5-9(15-11)14-8-4-2-1-3-7(8)10(16)17/h1-6H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMWDVDTDKNMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365671
Record name 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid

CAS RN

31185-80-5
Record name 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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